benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
Description
Benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a heterocyclic compound featuring a pyrimido[2,1-f]purine core with a 1-methyl group, 2,4-dioxo functionality, and a 9-(2-phenylethyl) substituent.
Properties
IUPAC Name |
benzyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-28-23-22(24(33)31(26(28)34)17-21(32)35-18-20-11-6-3-7-12-20)30-15-8-14-29(25(30)27-23)16-13-19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPQYMIXYFTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
Structure
The compound can be described by the following chemical formula:
- Chemical Formula : C23H24N2O5
- IUPAC Name : benzyl N-[(1R)-1-{[(2S,3E)-5,6-dioxohex-3-en-2-yl]carbamoyl}-2-phenylethyl]carbamate
Molecular Characteristics
| Property | Value |
|---|---|
| Average Molecular Weight | 408.4471 g/mol |
| Monoisotopic Mass | 408.1685 g/mol |
| InChI Key | NOXVWFAAXREWMI-GURWAVDKSA-N |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:
- Study Findings : In vitro tests demonstrated that the compound inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Mechanism : The inhibition of NF-kB signaling pathway has been identified as a key mechanism through which the compound exerts its anti-inflammatory effects .
Antioxidant Activity
This compound has demonstrated antioxidant properties in several assays. The compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative damage and could be beneficial in neurodegenerative diseases.
Case Study 1: Breast Cancer Cell Lines
In a controlled study involving MCF-7 breast cancer cells:
- Objective : To determine the cytotoxic effects of the compound.
- Results : The compound reduced cell viability significantly after 24 hours of exposure.
Case Study 2: Inflammatory Response in Macrophages
A study assessed the impact of this compound on LPS-induced macrophages:
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by over 50%, indicating strong anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 9-Position
The 9-position substituent is critical for biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- CNS Activity : Phenylpiperazinealkyl substituents (e.g., in Compound 6a) enhance CNS effects due to improved interaction with neurotransmitter receptors. The target compound’s 2-phenylethyl group lacks the piperazine moiety, which may reduce polar interactions but increase passive diffusion .
- Antiviral Mechanism : The 4-ethoxyphenyl group in Compound 76 destabilizes HIV-1 reverse transcriptase (RT), whereas derivatives with bulkier substituents (e.g., phenylethyl) might exhibit divergent binding modes .
Pharmacological Profiles
- CNS-Active Analogs : Compounds with phenylpiperazinealkyl chains (e.g., 6a, 9, 12) demonstrated dose-dependent sedation and analgesia in rodent models. The target compound’s simpler phenylethyl group may offer a narrower efficacy spectrum but fewer off-target effects .
- Antiviral Activity : Compound 76’s destabilization of RT contrasts with newer derivatives that stabilize the enzyme. This suggests that substituent polarity and hydrogen-bonding capacity (e.g., ethoxy vs. phenylethyl) dictate allosteric modulation mechanisms .
- Antiproliferative Derivatives : Benzoxathiin-purine analogs show that stereochemistry at the 9-position significantly impacts cytotoxicity. The target compound’s achiral phenylethyl group may simplify synthesis but reduce selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
